2-Bromo-6-fluorobenzoyl chloride
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Overview
Description
2-Bromo-6-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 . It is used in various scientific experiments.
Synthesis Analysis
The synthesis of 2-Bromo-6-fluorobenzoyl chloride involves the reaction of various carboxylic acids with an excess of thionyl chloride . The mixture is refluxed for 2 hours and then concentrated in vacuo to yield the corresponding acyl chloride .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluorobenzoyl chloride has been investigated using gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-fluorobenzoyl chloride include a molecular weight of 237.45 , and it is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Molecular Structure Analysis Investigations into the molecular structures and conformational compositions of halobenzoyl chlorides, including 2-fluorobenzoyl chloride and related compounds, have been conducted using gas electron diffraction and quantum chemical calculations. These studies provide insight into the molecular behavior of these compounds, such as trends in bond distances and conformer contributions to the gas mixture, which are essential for understanding their reactivity and potential applications in synthesis and material science (Johansen, Dahl, & Hagen, 2013).
Halodeboronation and Synthesis Research on the halodeboronation of aryl boronic acids to produce aryl halides and nitriles, including the synthesis of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid, showcases the application of 2-bromo-6-fluorobenzoyl chloride derivatives in organic synthesis. This process is valuable for the scalable synthesis of halogenated aromatic compounds, demonstrating the versatility of halobenzoyl chlorides in chemical synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
Advanced Materials Development The study of crystallization pathways and the discovery of new crystalline forms of halobenzoyl chlorides, such as 4-fluorobenzoyl chloride, elucidates the role of these compounds in the development of new materials with potential applications in electronics, photonics, and nanotechnology. These investigations into the solid-state properties and phase transitions of halobenzoyl chlorides contribute to the advancement of material science and engineering (Dikundwar & Row, 2014).
Organometallic Chemistry and Catalysis Explorations into the reactions of organolithium reagents with halobenzoyl chlorides and the selective formation of arylboronic acids highlight the importance of 2-bromo-6-fluorobenzoyl chloride derivatives in organometallic chemistry and catalysis. These studies provide insights into the mechanisms of metal-catalyzed halogenation and dehalogenation reactions, which are crucial for the synthesis of complex organic molecules and materials (Gohier, Castanet, & Mortier, 2003).
Safety And Hazards
2-Bromo-6-fluorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-6-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOQNOOLDFFUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649949 |
Source
|
Record name | 2-Bromo-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzoyl chloride | |
CAS RN |
1020718-20-0 |
Source
|
Record name | 2-Bromo-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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